2,3,3-Trichloroacrylic acid
Description
2,3,3-Trichloroacrylic acid (CAS: 2257-35-4, molecular formula: C₃HO₂Cl₃, molecular weight: 175.40 g/mol) is a trichlorinated derivative of acrylic acid, characterized by three chlorine atoms attached to the α, β, and β' positions of the acrylic acid backbone . Its structure, Cl₂C=CClCOOH, features a conjugated system where the chlorine substituents influence electron distribution and steric hindrance. Studies using single-crystal Zeeman spectroscopy reveal that the C-Cl bond distances in this compound (e.g., Cl(2)-Cl(3) = 285.2 pm) are significantly shorter than the van der Waals radius for chlorine (~350 pm), indicating strong intramolecular interactions and steric strain . This structural peculiarity affects its reactivity and physical properties, such as solubility in organic solvents and thermal stability .
Properties
IUPAC Name |
2,3,3-trichloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3O2/c4-1(2(5)6)3(7)8/h(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUBNWIGNSIRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177093 | |
| Record name | 2,3,3-Trichloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2257-35-4 | |
| Record name | 2,3,3-Trichloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2257-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3-Trichloroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3-Trichloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trichloroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Trichloroacrylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682D8NWU8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
2,3,3-Trichloroacrylic acid (TCA) is a chlorinated organic compound with significant biological implications. This article delves into its biological activity, examining its toxicological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is characterized by its three chlorine atoms attached to the carbon backbone of an acrylic acid structure. Its chemical formula is and it is known for its corrosive properties and potential health hazards upon exposure .
Acute Toxicity
TCA exhibits acute toxicity, primarily affecting the gastrointestinal and dermal systems. Oral ingestion can lead to symptoms such as nausea, vomiting, and abdominal pain. In laboratory studies, it has been classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) .
Chronic Toxicity
Chronic exposure studies have indicated various adverse effects. For instance, in a two-year oral study with Wistar rats, no neoplasms were observed at lower concentrations; however, higher doses resulted in decreased body weight without significant morphological changes .
Hepatotoxicity
Research has shown that TCA induces hepatotoxicity through several mechanisms:
- Peroxisome Proliferation : TCA acts as a strong peroxisome proliferator, leading to increased liver cell proliferation and potential carcinogenic effects. Studies have demonstrated that TCA administration correlates with elevated levels of palmitoyl coenzyme-A oxidase in the liver of treated mice .
- Oxidative Stress : The compound generates reactive oxygen species (ROS), contributing to oxidative DNA damage. This was evidenced by increased levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker for DNA damage in liver tissues .
Carcinogenic Potential
TCA has been implicated in promoting liver tumors in animal models. In a study involving male B6C3F1 mice, significant increases in hepatocellular adenomas and carcinomas were observed following prolonged exposure to TCA . The incidence of these tumors was dose-dependent, highlighting the compound's potential as a carcinogen.
Case Studies
- Initiation-Promotion Studies : In one study, male B6C3F1 mice were administered TCA in drinking water at concentrations of 0.1 g/L and 2 g/L for up to 52 weeks. The results indicated a statistically significant increase in liver tumors compared to controls (P < 0.05) .
- Reproductive Toxicity : A study focusing on female Sprague Dawley rats revealed that exposure to TCA during gestation led to reduced fetal weights and increased incidences of malformations such as microphthalmia and anophthalmia .
Research Findings Summary
Scientific Research Applications
Pharmaceutical Applications
TCA has significant applications in the pharmaceutical industry:
- Chemical Reagent : TCA is used as a reagent in organic synthesis to produce various pharmaceuticals. Its chlorinated structure enhances its reactivity, allowing for the formation of complex molecules.
- Protein Precipitation : It is widely used in biochemical laboratories for precipitating proteins, DNA, and RNA. This application is crucial for purifying biomolecules from complex mixtures .
- Topical Treatments : TCA is employed in dermatology for chemical peels and wart removal due to its keratolytic properties. It effectively destroys abnormal skin cells while promoting regeneration .
Agricultural Applications
In agriculture, TCA serves primarily as a herbicide:
- Selective Herbicide : TCA acts as a selective herbicide targeting specific weeds without harming crops. Its sodium salt form is often used in formulations combined with other herbicides like 2,4-D .
- Soil Treatment : The compound is utilized to improve soil quality and manage weed populations effectively.
Biochemical Research
TCA's role in biochemical research is notable:
- Fixative Agent : In microscopy, TCA functions as a fixative and decalcifier, preserving tissue samples for examination .
- Chromatography : It is employed as a color reagent in thin-layer chromatography and paper chromatography for analyzing organic compounds .
- Dehalogenation Studies : Research has shown that certain bacteria can dehalogenate TCA under anaerobic conditions, which is significant for bioremediation efforts .
Toxicological Considerations
While TCA has beneficial applications, it also poses health risks:
- Corrosive Nature : TCA is highly corrosive and can cause severe burns upon contact with skin or eyes. Safety precautions are essential when handling this compound .
- Environmental Impact : The use of TCA as a herbicide raises concerns regarding its environmental persistence and potential toxicity to non-target organisms .
Case Studies
-
Protein Precipitation Efficiency :
A study demonstrated the effectiveness of TCA in precipitating proteins from biological samples. Various concentrations were tested to optimize yield and purity levels. Results indicated that higher concentrations led to better precipitation efficiency while maintaining protein integrity. -
Herbicide Efficacy :
Field trials evaluated the effectiveness of TCA-based herbicides against common agricultural weeds. Results showed significant reductions in weed biomass compared to untreated controls, highlighting its potential as an environmentally friendly herbicide option.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trichloroacetic Acid (TCA)
- Properties : Higher acidity (pKa ≈ 0.7) due to the electron-withdrawing effect of three chlorine atoms on the carboxylic acid group.
- Applications : Widely used as a herbicide and protein precipitant. Unlike 2,3,3-trichloroacrylic acid, TCA lacks a conjugated system, limiting its utility in polymerization reactions .
2,3,3-Trifluoroacrylic Acid
- Structure : CF₂=CFCOOH.
- Properties : Fluorine substitution enhances electronegativity and thermal stability. It polymerizes readily to form fluorinated polymers with applications in coatings and electronics.
- Key Difference : Fluorine’s smaller atomic radius reduces steric hindrance compared to chlorine, enabling higher reactivity in copolymerization with vinyl acetate or methyl acrylate .
3,3-Dichloroacrylic Acid
- Structure : Cl₂C=CHCOOH.
- Properties : Reduced chlorine substitution decreases electron-withdrawing effects, resulting in a higher pKa (~1.5) compared to this compound.
- Applications : Intermediate in agrochemical synthesis but less effective in halogenated polymer production due to weaker electron-deficient character .
2,3,6-Trichlorobenzoic Acid
- Structure : Aromatic ring with chlorine substituents at positions 2, 3, and 5.
- Properties : Higher lipophilicity and environmental persistence due to the aromatic system. Used as a herbicide but lacks the α,β-unsaturated carboxylic acid moiety critical for conjugate addition reactions .
Comparative Data Table
Research Findings and Mechanistic Insights
- Reactivity: The conjugated double bond in this compound facilitates nucleophilic addition reactions, unlike non-conjugated analogs like trichloroacetic acid. For example, its esters (e.g., pentachlorophenyl ester) are used in radical polymerization .
- Steric Effects : The close proximity of Cl(2) and Cl(3) (285.2 pm) creates steric strain, reducing its stability in aqueous environments compared to 2,3,3-trifluoroacrylic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
